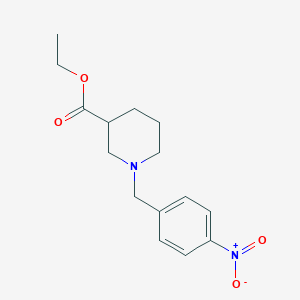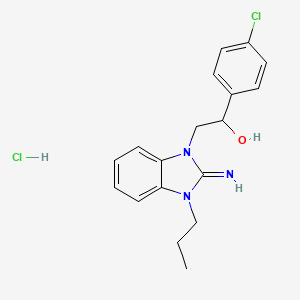![molecular formula C17H20O4 B5197487 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5197487.png)
1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a chemical compound that has been extensively researched for its potential applications in the field of medicine.
Mécanisme D'action
1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 works by blocking the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the neurotransmitter epinephrine. The β2-adrenergic receptor is found in various tissues, including the lungs, heart, and skeletal muscle. When activated, the β2-adrenergic receptor promotes bronchodilation, vasodilation, and glycogenolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 depend on the tissue and the context in which it is used. In the lungs, 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 blocks the bronchodilatory effects of epinephrine, which can be used to study the role of the β2-adrenergic receptor in asthma and chronic obstructive pulmonary disease. In the heart, 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 can block the positive inotropic and chronotropic effects of epinephrine, which can be used to study the role of the β2-adrenergic receptor in heart failure. In skeletal muscle, 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 can block the glycogenolytic effects of epinephrine, which can be used to study the role of the β2-adrenergic receptor in exercise physiology.
Avantages Et Limitations Des Expériences En Laboratoire
1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 has several advantages and limitations for lab experiments. One advantage is its high selectivity for the β2-adrenergic receptor, which allows for specific targeting of this receptor. Another advantage is its long half-life, which allows for sustained blockade of the β2-adrenergic receptor. One limitation is its poor solubility in water, which can make it difficult to administer in certain experimental protocols. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551. One direction is to investigate its potential for therapeutic use in various diseases, such as asthma, heart failure, and diabetes. Another direction is to develop more potent and selective β2-adrenergic receptor antagonists based on the structure of 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551. Finally, future research could focus on the role of the β2-adrenergic receptor in various physiological processes, such as exercise physiology and stress response.
Conclusion
In conclusion, 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 is a selective β2-adrenergic receptor antagonist that has been extensively researched for its potential applications in the field of medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. With further research, 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 has the potential to be a valuable tool for investigating the role of the β2-adrenergic receptor in various physiological processes and for developing new therapeutic interventions for diseases.
Méthodes De Synthèse
The synthesis of 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 involves several chemical reactions. The starting material for the synthesis is 3-methoxyphenol, which is converted into 3-methoxyphenylacetic acid. The 3-methoxyphenylacetic acid is then reacted with epichlorohydrin to produce the epoxide intermediate. The epoxide intermediate is then reacted with 1-methoxy-2-(3-hydroxypropyl)benzene to produce 1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551.
Applications De Recherche Scientifique
1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene 118,551 has been extensively researched for its potential applications in the field of medicine. It has been used as a research tool to study the β2-adrenergic receptor and its role in various physiological processes. It has also been used to investigate the effects of β2-adrenergic receptor antagonists on cardiovascular function, bronchodilation, and glucose metabolism.
Propriétés
IUPAC Name |
1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-18-14-7-5-8-15(13-14)20-11-6-12-21-17-10-4-3-9-16(17)19-2/h3-5,7-10,13H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVKEQGIUKVPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B5197407.png)

![methyl [1-(4-bromophenyl)-2,2,2-trichloroethyl]carbamate](/img/structure/B5197411.png)
![5-[4-(diethylamino)benzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5197414.png)



![N-[2-(4-isopropylphenoxy)-1-methylethyl]-1-adamantanecarboxamide](/img/structure/B5197445.png)

![2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5197472.png)
![2-fluoro-N-{3-[4-(3-methyl-4-pyridinyl)-1-piperazinyl]-3-oxopropyl}benzamide trifluoroacetate](/img/structure/B5197480.png)
![7-bromo-2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5197491.png)
![(2S)-1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-isopropyl-4-methylpiperazine](/img/structure/B5197494.png)